2-(4-(Difluoromethoxy)phenyl)-4-methylthiazole-5-carboxylic acid

Lipophilicity Physicochemical profiling Lead optimization

2-(4-(Difluoromethoxy)phenyl)-4-methylthiazole-5-carboxylic acid (CAS 1096903-65-9) is a 2,4-disubstituted thiazole-5-carboxylic acid building block bearing a 4-(difluoromethoxy)phenyl group at the C2 position and a methyl group at C4. It belongs to the 4-methylthiazole-5-carboxylic acid scaffold class, which has established utility as a precursor to kinase inhibitors (e.g., CK2 inhibitors ) and as a core intermediate in the synthesis of anticancer agents targeting mucin oncoproteins in breast cancer models.

Molecular Formula C12H9F2NO3S
Molecular Weight 285.26
CAS No. 1096903-65-9
Cat. No. B2529554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Difluoromethoxy)phenyl)-4-methylthiazole-5-carboxylic acid
CAS1096903-65-9
Molecular FormulaC12H9F2NO3S
Molecular Weight285.26
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=C(C=C2)OC(F)F)C(=O)O
InChIInChI=1S/C12H9F2NO3S/c1-6-9(11(16)17)19-10(15-6)7-2-4-8(5-3-7)18-12(13)14/h2-5,12H,1H3,(H,16,17)
InChIKeyZGSPMGJCOHDVAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Difluoromethoxy)phenyl)-4-methylthiazole-5-carboxylic acid (CAS 1096903-65-9): Core Chemicophysical and Structural Profile for Procurement Evaluation


2-(4-(Difluoromethoxy)phenyl)-4-methylthiazole-5-carboxylic acid (CAS 1096903-65-9) is a 2,4-disubstituted thiazole-5-carboxylic acid building block bearing a 4-(difluoromethoxy)phenyl group at the C2 position and a methyl group at C4. It belongs to the 4-methylthiazole-5-carboxylic acid scaffold class, which has established utility as a precursor to kinase inhibitors (e.g., CK2 inhibitors [1]) and as a core intermediate in the synthesis of anticancer agents targeting mucin oncoproteins in breast cancer models [2]. The compound possesses a molecular formula of C12H9F2NO3S, a molecular weight of 285.27 g/mol, a computed XLogP3 of 3.8, and a topological polar surface area of 87.7 Ų [3]. The difluoromethoxy (-OCF2H) substituent distinguishes it from common 4-methoxy, 4-fluoro, and unsubstituted phenyl analogs by conferring a distinct combination of lipophilicity, hydrogen-bonding capacity, and metabolic stability profile [4].

Why 2-(4-(Difluoromethoxy)phenyl)-4-methylthiazole-5-carboxylic acid Cannot Be Replaced by Common 4-Methoxy or 4-Fluoro Analogs Without Altering Key Physicochemical and ADME Parameters


The 4-substituent on the 2-phenyl ring of this thiazole-5-carboxylic acid scaffold exerts a dominant influence on lipophilicity, hydrogen-bond acceptor capacity, and metabolic stability—three parameters that directly govern pharmacokinetic performance and target engagement in lead optimization campaigns. Simply substituting the -OCF2H group with a -OCH3 (XLogP3 = 2.8), -F (XLogP3 = 3.0), or -H (XLogP3 = 2.9) reduces computed logP by 0.8–1.0 log units [1] and eliminates two fluorine atoms capable of participating in orthogonal multipolar interactions with protein binding pockets [2]. Furthermore, aryl methyl ethers such as the 4-methoxy analog are established metabolic liabilities subject to O-demethylation by CYP450 isoforms, whereas the difluoromethoxy isostere is substantially more resistant to oxidative metabolism [3]. These differences make generic interchange scientifically unsound during SAR exploration, patent prosecution, or GMP intermediate scale-up where batch-to-batch consistency in physicochemical profile is critical.

Head-to-Head Quantitative Differentiation of 2-(4-(Difluoromethoxy)phenyl)-4-methylthiazole-5-carboxylic acid (CAS 1096903-65-9) Against Closest Structural Analogs


XLogP3 Lipophilicity Benchmarking Against 4-Methoxy, 4-Fluoro, and Unsubstituted Phenyl Analogs

The computed XLogP3 of the target compound bearing the 4-OCF2H substituent is 3.8, which is 1.0 log unit higher than the 4-methoxy analog (XLogP3 = 2.8), 0.8 log unit higher than the 4-fluoro analog (XLogP3 = 3.0), and 0.9 log unit higher than the unsubstituted 2-phenyl analog (XLogP3 = 2.9) [1]. This increase of approximately one order of magnitude in predicted octanol-water partition coefficient translates to enhanced membrane permeability potential, a critical parameter for intracellular target engagement.

Lipophilicity Physicochemical profiling Lead optimization

Hydrogen Bond Acceptor (HBA) Count and Topological Polar Surface Area (TPSA) Comparison

The target compound possesses 7 hydrogen bond acceptor atoms, compared to 5 for the 4-methoxy and 4-fluoro analogs, and 4 for the unsubstituted phenyl analog [1]. Its TPSA of 87.7 Ų is higher than the typical range for CNS-penetrant molecules (< 70 Ų) [2], indicating preferential distribution toward peripheral targets. The additional HBA capacity arises from the two fluorine atoms of the -OCF2H group, which can engage in weak C–F···H–X hydrogen bonds and multipolar interactions with protein residues—interactions that are absent in non-fluorinated analogs [2].

Hydrogen bonding Polar surface area Drug-likeness

Rotatable Bond Count and Conformational Flexibility Analysis

The target compound has 4 rotatable bonds, compared to 3 for the 4-methoxy analog and 2 for both the 4-fluoro and unsubstituted phenyl analogs [1]. The additional rotatable bond in the -OCF2H group (the C–O bond) increases conformational degrees of freedom relative to the directly ring-attached -F or -H analogs. This can influence entropic binding penalties: while increased flexibility may impose an entropic cost upon binding, it can also enable induced-fit adaptation to protein binding sites that are inaccessible to more rigid analogs [2]. The 4-methoxy analog has 3 rotatable bonds, making the target compound marginally more flexible but with the compensatory benefit of fluorine-mediated enthalpic contacts.

Molecular flexibility Entropic penalty Conformational analysis

Metabolic Stability Advantage of the Difluoromethoxy (-OCF2H) Group Over the Methoxy (-OCH3) Bioisostere

Aryl methyl ethers such as the 4-methoxy analog are well-established substrates for cytochrome P450-mediated O-demethylation, a primary metabolic clearance pathway that limits in vivo half-life [1]. Replacing the -OCH3 group with -OCF2H is a validated medicinal chemistry strategy to block this metabolic soft spot: the electron-withdrawing fluorine atoms deactivate the adjacent C–H bond toward oxidative attack, significantly improving human liver microsome stability [2]. Quantitative comparisons from PDE4D inhibitor series show that 3-OCF2H analogs retained potent target engagement (IC50 maintained within 2-fold of methoxy parent) while demonstrating markedly prolonged in vitro half-life in microsomal incubations [3]. This benefit extends by class-level inference to the 4-methylthiazole-5-carboxylic acid scaffold.

Metabolic stability CYP450 oxidation Bioisostere strategy

4-Methylthiazole-5-carboxylic Acid Scaffold Validation in Anticancer Research with Direct Relevance to Breast Cancer Cell Lines

The 4-methylthiazole-5-carboxylic acid parent scaffold (compound 1 in the published series) has demonstrated validated anti-breast cancer activity against the MDA-MB-231 triple-negative breast adenocarcinoma cell line using both Trypan-blue cell viability and MTT assays [1]. In the same study, multiple derivatives (3b, 3d, 3e, 3i, 3f) showed activity, with compound 3d exhibiting high potent activity warranting further investigation as a mucin oncoprotein inhibitor [1]. While the 2-(4-difluoromethoxyphenyl) derivative itself has not been directly tested in this assay, the scaffold's validated role in breast cancer cell inhibition combined with the favorable physicochemical properties of the -OCF2H group (higher lipophilicity for membrane penetration, improved metabolic stability) provides a rational basis for prioritizing this specific analog for anticancer SAR expansion over the less lipophilic 4-methoxy or 4-fluoro congeners.

Anticancer scaffold MDA-MB-231 MUC1 targeting

Commercial Availability with Certified Purity and Batch-Level Quality Control Documentation

The target compound is commercially available from multiple established chemical suppliers with certified purity of ≥95% and batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of analytical characterization is critical for reproducible synthesis of downstream derivatives and for compliance with journal and patent deposition standards. In contrast, the 4-trifluoromethoxy analog (CAS 187998-69-2) is less widely stocked and the 4-difluoromethoxy positional isomer (4-(difluoromethoxy)-2-methylthiazole-5-carboxylic acid, CAS 851755-45-8) represents a regioisomeric substitution pattern that produces a fundamentally different electronic distribution on the thiazole ring , further underscoring the need to specify the exact CAS number during procurement.

Procurement quality QC documentation Reproducibility

Recommended Research and Procurement Application Scenarios for 2-(4-(Difluoromethoxy)phenyl)-4-methylthiazole-5-carboxylic acid (CAS 1096903-65-9)


Focused Kinase Inhibitor Library Design Targeting CK2 and hYAK3

The 4-methylthiazole-5-carboxylic acid scaffold is a validated pharmacophore for protein kinase CK2 inhibition, with the most active analog in the 1,3-thiazole-5-carboxylic acid series (2-(3-fluoro-phenyl)-4-methylthiazole) exhibiting a CK2 IC50 of 0.4 μM [1]. The target compound, bearing the 4-OCF2H substituent, offers a 0.8 log unit increase in XLogP3 over the 4-fluoro analog (3.8 vs. 3.0) [2], which may enhance cell permeability for intracellular kinase engagement. This compound is a strategically differentiated building block for generating amide or ester derivatives via the C5 carboxylic acid handle and evaluating CK2 and hYAK3 inhibition in biochemical and cellular assays.

SAR Expansion of Anti-Breast Cancer 4-Methylthiazole-5-carboxylic Acid Derivatives

The parent 4-methylthiazole-5-carboxylic acid scaffold has demonstrated in vitro anti-breast cancer activity against MDA-MB-231 triple-negative breast cancer cells, with derivatives 3b, 3d, 3e, 3i, and 3f showing good activity [3]. Incorporating the target compound as the carboxylic acid precursor enables amide coupling with diverse amines to generate a focused library of 2-(4-difluoromethoxyphenyl)-substituted analogs. The higher lipophilicity and metabolic stability of the -OCF2H group relative to -OCH3 [4] makes these derivatives more suitable for cellular assays requiring prolonged incubation and for downstream in vivo pharmacokinetic profiling.

Metabolic Stability-Driven Bioisostere Replacement in Lead Optimization

For lead series that contain a 2-(4-methoxyphenyl)-4-methylthiazole-5-carboxylic acid or similar aryl methyl ether motif, the target compound serves as a direct bioisosteric replacement designed to block O-demethylation-mediated metabolic clearance [4]. The replacement is structurally conservative (the -OCF2H group is approximately isosteric with -OCH3) while providing a quantitative lipophilicity adjustment (+1.0 XLogP3 units) [2] and the potential for enhanced target engagement through fluorine-mediated intermolecular contacts. Procurement of this compound at the lead optimization stage enables head-to-head microsomal stability comparison without requiring de novo synthesis of the difluoromethoxy building block.

Patent-Protected Intermediate for Thiazole-Based Pharmaceutical Composition Synthesis

The thiazole-5-carboxylic acid scaffold is claimed in patent families covering hYAK3 and CK2 inhibitors for the treatment of cancer, viral infections, neutropenia, and anemia (US20090270456A1) [5]. The 2-(4-difluoromethoxyphenyl) substitution pattern represents a specific embodiment within the generic Markush claims. Procuring this compound from qualified suppliers with full analytical documentation (NMR, HPLC, GC) ensures compliance with patent deposition requirements and provides a verifiable chain of custody for intellectual property filing and freedom-to-operate analyses.

Quote Request

Request a Quote for 2-(4-(Difluoromethoxy)phenyl)-4-methylthiazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.